DL-Glutamic acid

Overview

Description

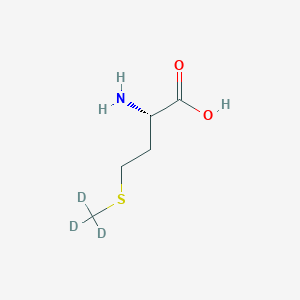

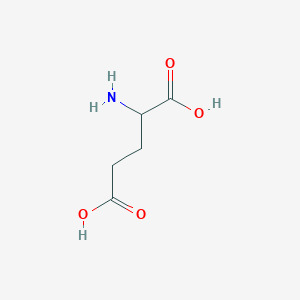

DL-Glutamic acid is a non-essential amino acid that plays a crucial role in various metabolic processes. It is involved in protein synthesis, serves as a neurotransmitter, and is a precursor to other amino acids. The DL form of glutamic acid includes both the D- and L- enantiomers of the molecule, which are mirror images of each other.

Synthesis Analysis

Several methods have been developed to synthesize this compound. One approach involves a multi-step process starting from 1,1,1,5-tetrachloropentane, yielding this compound with an overall yield of 52% . Another method describes a two-step chemical synthesis from methyl acrylate and diethyl acetamidomalonate, using strong amino bases as catalysts . Additionally, this compound can be synthesized from β-propiolactone with an overall yield of 87% .

Molecular Structure Analysis

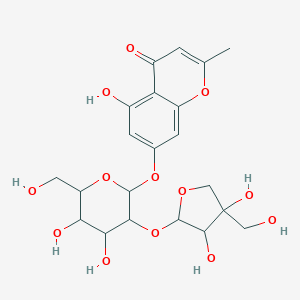

The molecular structure of this compound has been studied using various techniques. For instance, the synthesis of a glycoconjugate of glutamic acid was confirmed by mass spectrometry and 1D/2D NMR, providing insights into its chemical structure . Moreover, the structure of this compound monohydrate crystal was investigated under high pressure using Raman spectroscopy, revealing three structural phase transitions .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. An artifact in the radiochemical assay of brain mitochondrial glutamate decarboxylase was observed when using commercial DL-[1-14C] glutamic acid, indicating the presence of impurities that can affect enzymatic activity . The Maillard reaction, a form of non-enzymatic browning, has also been applied to glutamic acid, resulting in the synthesis of N-(β-D-deoxyfructos-1-yl)-L-glutamic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been extensively characterized. For example, the synthetic 4-methylene-DL-glutamic acid was analyzed for its physico-chemical characteristics, including infrared and proton magnetic resonance spectra, chromatography, pK values, and melting point . The stability of this compound monohydrate crystal under high pressure was also assessed, with water molecules playing a significant role in its structural stability .

Relevant Case Studies

Case studies involving this compound include the enzymatic resolution of this compound to obtain its D- or L- enantiomers , and the resolution into optically active forms using optically active neutral amino acid amides . These studies are important for applications where the specific enantiomer of glutamic acid is required, such as in the synthesis of peptides or in pharmaceuticals.

Scientific Research Applications

1. Chemoenzymatic Synthesis

A study by Du et al. (2020) developed a chemoenzymatic strategy for producing D-glutamine using DL-glutamic acid as a raw material. They utilized an Escherichia coli whole-cell system for hydrolyzing L-glutamine, leaving D-glutamine with a high yield. This method holds potential for industrial production of D-glutamine.

2. Production and Applications of Polyglutamic Acid

Poly-γ-glutamic acid (γ-PGA), synthesized from this compound, exhibits properties like biodegradability and water solubility. Pandey et al. (2021) highlight its use in food, medicine, and waste treatment. The fermentative production of γ-PGA and its applications as an alternative to traditional polymers are emphasized.

3. Chiral Purification of Glutamic Acid Enantiomers

Svang-ariyaskul et al. (2012) demonstrated a system for the resolution of this compound, achieving high purity and yield. This involves solute exchange between crystallizers and a hollow-fiber membrane module, providing insights into membrane transport and product purity in chemical engineering.

4. Electrochemical Sensor Platform for Glutamate Detection

Jamal et al. (2018) reviewed the evolution of glutamate sensors based on micro and nanostructured electrode platforms. Their importance in clinical applications and food processing industries necessitates the development of high-performance sensors for glutamate detection.

5. Biosynthetic Mechanism of Poly-Gamma-Glutamic Acid

Ashiuchi (2010) presented the structural features and functions of components responsible for dl-PGA synthesis in Bacillus subtilis. The study Ashiuchi (2010) discusses two modes of nonribosomal amino acid polymerization, contributing to the understanding of microbial biopolymer synthesis.

6. Quantitative Study Using Terahertz Spectra

Zhuan-Ping et al. (2022) explored the use of terahertz time-domain spectroscopy for analyzing this compound and its monohydrate. This study contributes to the field of spectroscopic analysis and the understanding of amino acids at the molecular level.

7. Lactic Acid Bacteria as Glutamic Acid Producers

Zareian et al. (2012) and Ishak et al. (2017) investigated lactic acid bacteria as potent sources of glutamic acid. These studies provide insights into microbial production of glutamic acid and its potential applications in developing functional foods.

Mechanism of Action

Target of Action

DL-Glutamic acid, a fundamental metabolite, plays a vital role in the biosynthesis of nucleic acids and proteins . It primarily targets glutamate receptors , including kainate, NMDA, AMPA, and metabotropic glutamatergic receptors . These receptors are crucial for various physiological processes, including neurotransmission and metabolic regulation .

Mode of Action

This compound interacts with its targets, the glutamate receptors, in a specific manner. It acts as an agonist at these receptors, meaning it binds to these receptors and activates them . This activation leads to various downstream effects, such as the initiation of signal transduction pathways and the modulation of cellular activities .

Biochemical Pathways

This compound is involved in several biochemical pathways. It serves as a precursor molecule for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, and L-γ-glutamyl-L-cysteine . It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . Furthermore, it also serves as a precursor for the biosynthesis of amino acids such as L-proline and L-arginine .

Result of Action

The activation of glutamate receptors by this compound leads to various molecular and cellular effects. For instance, it can modulate neurotransmission in the central nervous system, influence protein synthesis, and regulate cellular metabolism . Moreover, this compound’s role as a precursor for the synthesis of other metabolites contributes to various physiological processes, including energy production, immune function, and stress responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of high salt concentration, a key feature of its natural environment, the human skin, can affect its action . Furthermore, the physiological environment, including pH, temperature, and the presence of other metabolites, can also influence the action of this compound.

Safety and Hazards

properties

IUPAC Name |

2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49717-32-0 | |

| Record name | Poly(γ-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49717-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0046987 | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

617-65-2, 56-86-0, 6893-26-1, 25513-46-6 | |

| Record name | Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLUTAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glutamic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyglutamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LJO5I15S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

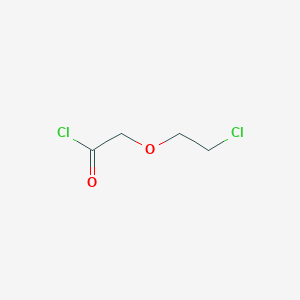

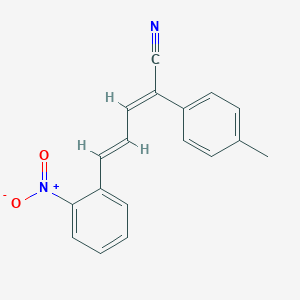

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DL-Glutamic acid, a racemic mixture of L- and D-glutamic acid, has the molecular formula C5H9NO4. Its molecular weight is 147.13 g/mol. Spectroscopically, it can be characterized using infrared (IR) spectroscopy. Importantly, this compound exhibits polymorphism, meaning it can exist in different crystalline forms, each with unique IR spectra. []

A: this compound's performance and applications hinge on its material compatibility and stability across different conditions. For instance, research has explored its use in self-assembled monolayers (SAMs) to control the polymorphism of chiral crystals. [] The stability of these SAMs under specific conditions dictates their effectiveness in controlling crystal formation. Additionally, the stability of this compound in aqueous solutions at various pH levels influences its use in biological systems and drug delivery applications. [, ]

A: While this compound itself isn't widely recognized for its direct catalytic properties, its derivatives, such as poly-γ-DL-glutamic acid (PGA), exhibit interesting characteristics. PGA produced by Bacillus subtilis is involved in the regulation of the bacterium's multicellular development. Studies indicate that the absence of PGA in B. subtilis leads to changes in the abundance of specific proteins, ultimately impacting biofilm formation and swarming motility. []

A: Density Functional Theory (DFT) calculations have been employed to predict the optical modes of this compound and its monohydrate in the terahertz (THz) region. These calculations aid in understanding the origins of characteristic absorption peaks observed in THz time-domain spectroscopy (THz-TDS) experiments. Such studies contribute to the qualitative and quantitative analysis of this compound and its monohydrate. []

A: The stability of this compound is crucial for its various applications. For instance, in drug development, strategies to improve the stability and solubility of this compound-based compounds are essential. Researchers have investigated the influence of different factors, including pH, solvents, temperature, and reaction time, on the racemization of L-glutamic acid to this compound. [] Understanding these factors aids in developing stable formulations of this compound.

ANone: While the provided research doesn't explicitly address SHE regulations for this compound, it's crucial to acknowledge that any chemical substance utilized in research or industrial settings necessitates responsible handling and adherence to relevant safety guidelines. Researchers and manufacturers must prioritize safe practices and comply with established regulations to minimize potential risks to human health and the environment.

A: Research on this compound and its derivatives has a rich history, with milestones marking significant discoveries and applications. Early work focused on understanding its role as an amino acid and its involvement in biological processes. For instance, studies explored the uptake of radioactive amino acids, including this compound, by germinating and dormant spores of Bacillus licheniformis. [] These early investigations laid the foundation for understanding amino acid metabolism and utilization in microorganisms.

A: Research on this compound benefits from cross-disciplinary collaborations, bridging fields like chemistry, biology, materials science, and nanotechnology. For instance, its use in self-assembled monolayers (SAMs) for controlling crystal polymorphism exemplifies a synergy between chemistry and materials science. [] Similarly, investigating its role in bacterial virulence requires expertise in microbiology, immunology, and potentially drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)